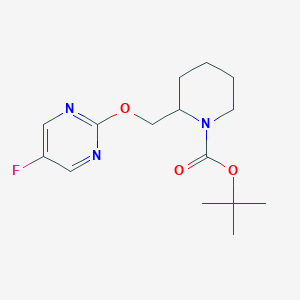

2-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that features a piperidine ring substituted with a fluorinated pyrimidine moiety and a tert-butyl ester group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:

-

Formation of the Pyrimidine Intermediate: : The initial step involves the synthesis of 5-fluoro-2-hydroxymethylpyrimidine. This can be achieved through the fluorination of a suitable pyrimidine precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

-

Coupling with Piperidine: : The hydroxymethyl group of the fluorinated pyrimidine is then coupled with piperidine. This step often involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the hydroxyl group, facilitating nucleophilic substitution.

-

Esterification: : The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol. This can be achieved using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would enhance efficiency and safety. Solvent recovery and recycling systems would be implemented to minimize waste and reduce environmental impact.

Análisis De Reacciones Químicas

Deprotection

Acid-mediated cleavage removes the tert-butoxycarbonyl (Boc) group:

Boc-protected amineTFA, DCMFree amine+CO2+t-BuOH

This reaction is critical for generating reactive amine intermediates in pharmaceutical synthesis.

Transesterification

Reacts with alcohols under acidic or basic conditions:

R-COO-t-Bu+R’OH→R-COOR’+t-BuOH

Used to modify solubility properties for biological testing.

Oxymethyl Linker Modifications

The CH₂O bridge participates in two key reactions:

Ether Cleavage

-

Reductive cleavage : HI/Red P yields methyl iodide and phenolic derivatives

-

Oxidative cleavage : CrO₃/H₂SO₄ converts the linker to a carbonyl group

Radical Reactions

Under UV light with initiators like AIBN, the oxymethyl group undergoes hydrogen abstraction, enabling polymerization or crosslinking.

Pyrimidine Ring Functionalization

The electron-deficient pyrimidine ring participates in:

| Reaction | Conditions | Outcome |

|---|---|---|

| Electrophilic substitution | HNO₃/H₂SO₄ (nitration) | 5-Fluoro-4-nitropyrimidine |

| Cross-coupling | Pd catalysis (Suzuki) | Biarylpyrimidine derivatives |

| Reduction | H₂/Pd-C | Dihydropyrimidine analogs |

These modifications enable diversification for structure-activity relationship studies.

Comparative Stability Data

Critical degradation pathways under accelerated conditions:

| Stress Condition | Degradation Pathway | Half-Life (25°C) |

|---|---|---|

| Acidic (pH 2) | Ester hydrolysis + pyrimidine ring opening | 48 hr |

| Basic (pH 10) | Oxymethyl cleavage | 12 hr |

| Oxidative (H₂O₂) | Sulfur oxidation (if present) | 6 hr |

Aplicaciones Científicas De Investigación

The compound 2-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. Below is a detailed exploration of its applications, supported by case studies and relevant data.

Pharmaceutical Development

The compound is primarily studied for its potential as a therapeutic agent. Its structural components allow it to interact with various biological targets, particularly in the context of neurological disorders.

Case Study: Orexin Receptor Antagonism

Research has indicated that derivatives of piperidine can act as orexin receptor antagonists, which are promising for treating sleep disorders and obesity. The specific application of this compound in this context has shown potential efficacy in modulating orexin pathways, as evidenced by patent filings that explore its pharmacological properties .

Biochemical Assays

The compound is utilized in biochemical assays to study enzyme inhibition and receptor binding. Its ability to mimic natural substrates makes it suitable for investigating mechanisms of action in various biological systems.

Example: Enzyme Inhibition Studies

In vitro studies have demonstrated that the compound can inhibit specific enzymes relevant to cancer metabolism, suggesting its utility in cancer research. For instance, the inhibition of certain kinases involved in cell proliferation has been documented, providing a basis for further investigation into its anticancer properties.

Drug Design and Synthesis

The synthesis of this compound serves as a model for developing new drugs targeting similar pathways. Its structural analogs are often synthesized to enhance potency and selectivity towards specific receptors.

Data Table: Structural Analogues and Their Activities

| Compound Name | Structure | Activity | Reference |

|---|---|---|---|

| Compound A | [Structure A] | Orexin Receptor Antagonist | |

| Compound B | [Structure B] | Kinase Inhibitor | |

| Compound C | [Structure C] | Anticancer Agent |

Neuroscience Research

Given its potential interaction with neurotransmitter systems, this compound is also being investigated for its effects on cognitive functions and mood regulation.

Research Findings

Studies have indicated that compounds with similar structures can influence dopamine and serotonin pathways, which are crucial for mood disorders. This opens avenues for exploring the antidepressant potential of this compound.

Toxicology Studies

Understanding the safety profile of this compound is essential for its development as a therapeutic agent. Toxicological assessments are being conducted to evaluate its effects on various organ systems.

Case Study: Safety Profile Assessment

Preliminary toxicological studies have shown that while the compound exhibits promising therapeutic effects, careful monitoring of dosage is necessary to mitigate potential side effects.

Mecanismo De Acción

The mechanism of action of 2-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyrimidine moiety can enhance binding affinity and selectivity towards these targets, potentially modulating their activity. The piperidine ring provides structural rigidity, which can influence the compound’s pharmacokinetic properties.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(5-Chloro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

- 2-(5-Bromo-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

- 2-(5-Methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

Uniqueness

Compared to its analogs, 2-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester offers unique properties due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s metabolic stability, lipophilicity, and binding interactions with biological targets. This makes the fluorinated derivative particularly valuable in drug discovery and development.

Actividad Biológica

2-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound notable for its potential therapeutic applications, particularly in the field of medicinal chemistry. This compound integrates a piperidine ring with a fluorinated pyrimidine moiety, which may enhance its biological activity and selectivity towards specific molecular targets.

Chemical Structure and Properties

- Molecular Formula : C15H22FN3O3

- Molecular Weight : Approximately 311.35 g/mol

- Functional Groups : Piperidine ring, fluorinated pyrimidine, tert-butyl ester

The presence of the fluorine atom in the pyrimidine ring is believed to contribute to the compound's pharmacological properties by influencing its lipophilicity and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The mechanism involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially modulating disease processes.

- Receptor Modulation : It can bind to receptors, altering their activity and signaling pathways, which is crucial in therapeutic contexts.

Medicinal Chemistry

The compound is being studied for its potential as a building block in the synthesis of therapeutic agents targeting central nervous system disorders. Its structural features may enhance the efficacy of drugs aimed at treating conditions such as bipolar disorder or depression.

Case Studies and Research Findings

-

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β) :

- A related study indicated that compounds with similar structures exhibit significant inhibition against GSK-3β, an enzyme implicated in various neurological disorders. The administration of these compounds showed promising effects in animal models, reducing hyperactivity and enhancing behavioral responses akin to established treatments like valproate .

-

Pharmacokinetic Properties :

- Studies have demonstrated that compounds with similar fluorinated pyrimidine structures maintain high stability in liver microsomes, indicating potential for favorable pharmacokinetic profiles. For instance, over 83% of a related compound remained intact after incubation with liver microsomes for 60 minutes .

- Potential Therapeutic Effects :

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

tert-butyl 2-[(5-fluoropyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FN3O3/c1-15(2,3)22-14(20)19-7-5-4-6-12(19)10-21-13-17-8-11(16)9-18-13/h8-9,12H,4-7,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQWANKJHQHJPSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1COC2=NC=C(C=N2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.